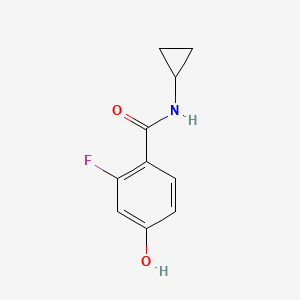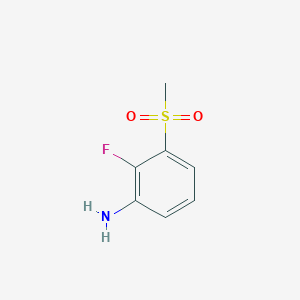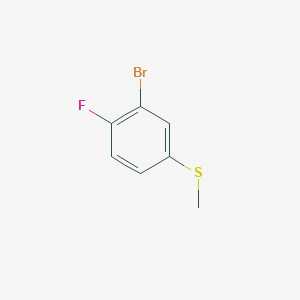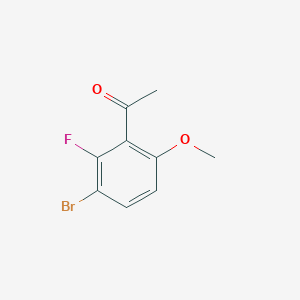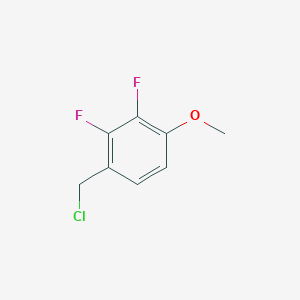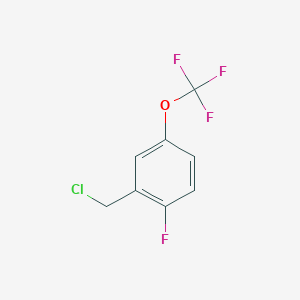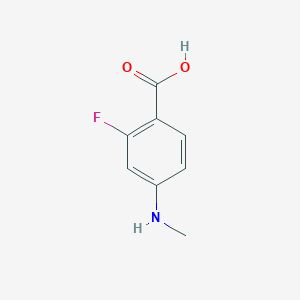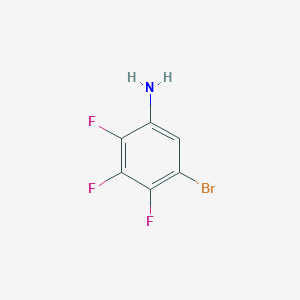
5-Bromo-2,3,4-trifluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2,3,4-trifluoroaniline is an organic compound with the molecular formula C6H3BrF3N and a molecular weight of 225.99 g/mol . This compound is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms. It is commonly used in various chemical synthesis processes due to its unique reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3,4-trifluoroaniline typically involves the bromination of 2,3,4-trifluoroaniline. One green synthesis method includes adding 2,3,4-trifluoroaniline and water into a reactor, followed by the addition of hydrobromic acid and hydrogen peroxide. This mixture is then reacted to obtain 2,3,4-trifluoro-6-bromoaniline. The reaction mixture is further processed through diazotization and subsequent reactions to yield the target compound .
Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale production. The use of continuous flow reactors and advanced catalysts can enhance the efficiency and yield of the synthesis process. The green synthesis method mentioned above is particularly advantageous for industrial applications due to its reduced environmental impact and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-2,3,4-trifluoroaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens, nucleophiles, and electrophiles.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
5-Bromo-2,3,4-trifluoroaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in various chemical reactions.
Biology: It can be used in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: The compound is explored for its potential in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-2,3,4-trifluoroaniline depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2,3,5,6-tetrafluoroaniline: This compound has a similar structure but with additional fluorine atoms, leading to different reactivity and applications.
2,3,4,5-Tetrafluoroaniline: Lacks the bromine atom, which affects its chemical properties and reactivity.
2,3,4-Trifluoroaniline: Similar but without the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness: 5-Bromo-2,3,4-trifluoroaniline is unique due to the presence of both bromine and multiple fluorine atoms, which confer distinct electronic and steric properties. These properties make it particularly useful in specific synthetic applications where other similar compounds may not be as effective .
Eigenschaften
IUPAC Name |
5-bromo-2,3,4-trifluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-2-1-3(11)5(9)6(10)4(2)8/h1H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBPUMXXDJUTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
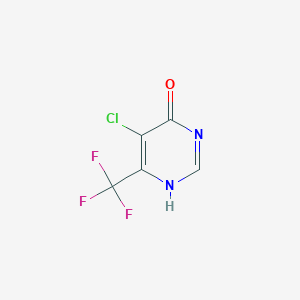
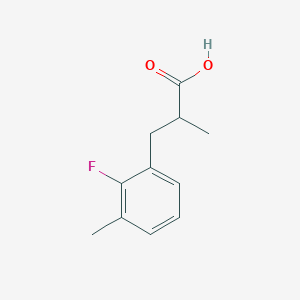
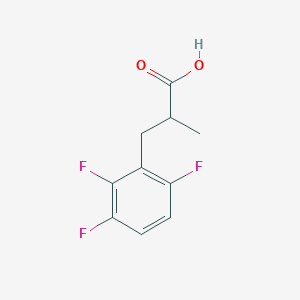
![[2-(Piperidin-2-yl)phenyl]methanol](/img/structure/B7900133.png)
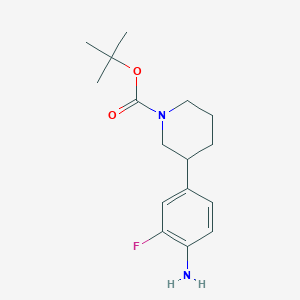
![Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate](/img/structure/B7900148.png)

